4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring substituted with a 3,4-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-difluorophenyl group through nucleophilic substitution reactions.
Pyrimidine Ring Formation: The substituted piperazine is then reacted with a pyrimidine precursor under conditions that facilitate the formation of the pyrimidine ring.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products.
Scientific Research Applications
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)benzene
- 4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)ethanol
Uniqueness
4-(2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23F2N5O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H23F2N5O/c20-16-2-1-15(13-17(16)21)14-24-5-7-26(8-6-24)19-22-4-3-18(23-19)25-9-11-27-12-10-25/h1-4,13H,5-12,14H2 |
InChI Key |
MXHYCYITWUEFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)F)F)C3=NC=CC(=N3)N4CCOCC4 |
Origin of Product |
United States |
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